2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO4S/c1-14-11-19(17(22)12-16(14)21)28(24,25)23-13-20(7-9-27-10-8-20)15-5-3-4-6-18(15)26-2/h3-6,11-12,23H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEYYIIQUAVXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxane ring: This step involves the reaction of 2-methoxyphenyl with appropriate reagents to form the oxane ring.
Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonamide reagent to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sulfonamide and Benzamide Derivatives
The compound shares structural motifs with several sulfonamide and benzamide analogs (Table 1):
Key Observations :
- Sulfonamide vs. Benzamide : The target’s sulfonamide group may improve solubility compared to benzamide analogs like AH-7921, which are more lipophilic . Sulfonamides often exhibit distinct pharmacokinetic profiles due to their acidity and hydrogen-bonding capacity.
- However, the oxane ring’s oxygen atom could alter membrane permeability compared to simpler alkyl chains.
Heterocyclic Moieties and 2-Methoxyphenyl Substitution
The oxane ring in the target compound differentiates it from piperidine- or piperazine-containing analogs (e.g., HBK series , quinazoline derivatives ):
- Oxane vs.
- 2-Methoxyphenyl Positioning : In HBK compounds, the 2-methoxyphenyl group is attached to piperazine, while in the target, it is fused to the oxane ring. This spatial difference may influence receptor binding; for example, HBK derivatives target serotonin or dopamine receptors , whereas the target’s activity remains uncharacterized.
Biological Activity
The compound 2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H18Cl2N2O3S
- Molecular Weight : 396.29 g/mol
This sulfonamide derivative features a dichlorobenzene moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing its potential in multiple therapeutic areas:
1. Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. A study evaluating related benzenesulfonamide derivatives demonstrated that they possess moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against S. typhi | Activity Against B. subtilis |
|---|---|---|
| This compound | Moderate | Strong |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating conditions like Alzheimer's disease, while urease inhibition has implications for treating urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Moderate |
3. Cardiovascular Effects
Recent studies have indicated that certain sulfonamide derivatives can influence cardiovascular function by affecting perfusion pressure and coronary resistance. For instance, a related compound was shown to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing hypertension .
The mechanisms through which this compound exerts its biological effects include:
- Calcium Channel Modulation : Some sulfonamides have been reported to act as calcium channel inhibitors, which could explain their effects on cardiovascular parameters .
- Antimicrobial Action : The antibacterial activity is likely due to the inhibition of bacterial folic acid synthesis, a common mechanism among sulfonamides.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with sulfonamide derivatives similar to this compound.
- Cardiovascular Study : In an experimental model of hypertension, administration of the compound resulted in lowered blood pressure readings compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : Rapid absorption was noted in animal models.
- Distribution : The compound demonstrates good tissue distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
